molecular formula C22H22IN3O3 B1664817 (R,S)-AM1241 CAS No. 444912-48-5

(R,S)-AM1241

Cat. No.: B1664817
CAS No.: 444912-48-5
M. Wt: 503.3 g/mol
InChI Key: ZUHIXXCLLBMBDW-UHFFFAOYSA-N
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Mechanism of Action

AM1241, also known as (R,S)-AM1241 or (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, is a chemical compound from the aminoalkylindole family . This compound has been studied for its potential therapeutic effects in various diseases, including Parkinson’s disease and cancer .

Target of Action

AM1241 acts as a potent and selective agonist for the cannabinoid receptor CB2 . The CB2 receptor is primarily found in peripheral immune cells and plays a crucial role in regulating immune responses . The clear co-localization of CB2R and dopaminergic neurons suggests that AM1241 targets CB2R .

Mode of Action

AM1241 interacts with its target, the CB2 receptor, by binding to it with a Ki of 3.4 nM, demonstrating 80 times selectivity over the related CB1 receptor . This interaction leads to the activation of the CB2 receptor, which can have various downstream effects depending on the cellular context .

Biochemical Pathways

The activation of the CB2 receptor by AM1241 has been shown to significantly activate the PI3K/Akt/MEK phosphorylation pathway . This pathway is involved in various cellular processes, including cell survival, growth, and proliferation . Furthermore, AM1241 increases the expression of Parkin and PINK1 , both in the substantia nigra and hippocampus . These proteins are involved in the regulation of mitochondrial function and play a crucial role in neuronal health .

Pharmacokinetics

The pharmacokinetics of AM1241 indicate that it is metabolized quickly in vivo. The maximum plasma concentration of AM1241 in mice was observed at 60 minutes and dropped to almost zero at 240 minutes . This rapid metabolism suggests that the bioavailability of AM1241 may be influenced by factors such as dose and route of administration .

Result of Action

The activation of the CB2 receptor by AM1241 has been shown to have various effects at the molecular and cellular levels. For instance, in a mouse model of Parkinson’s disease, treatment with AM1241 led to a dose-dependent increase of dopamine and serotonin . Furthermore, it resulted in the regeneration of dopaminergic neurons following MPTP-induced neurotoxicity . In the context of cancer, AM1241 has been shown to induce cell death in prostate cancer cells .

Action Environment

The action, efficacy, and stability of AM1241 can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cellular context, and the overall state of the organism can all impact the action of AM1241 . .

Preparation Methods

The synthesis of AM1241 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Chemical Reactions Analysis

AM1241 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

AM1241 is unique in its high selectivity for the cannabinoid receptor CB2 over CB1. Similar compounds include:

In comparison to these compounds, AM1241 stands out due to its high selectivity for CB2 and its significant analgesic effects in animal models .

Properties

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHIXXCLLBMBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017015
Record name AM_1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444912-48-5
Record name (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444912-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1241
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM_1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-AM1241
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Record name AM-1241
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, also known as AM1241?

A1: (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly known as AM1241, is a synthetic, selective agonist for the cannabinoid receptor type 2 (CB2 receptor). [, , , ]

Q2: What are the downstream effects of AM1241 binding to CB2 receptors?

A2: AM1241 activation of CB2 receptors triggers various downstream effects, including:

  • Inhibition of Inflammatory Hyperalgesia: AM1241 reduces inflammation and pain hypersensitivity by inhibiting the release of pro-inflammatory mediators from immune cells. [, ] It can also modulate the activity of spinal wide dynamic range (WDR) neurons, specifically suppressing C-fiber mediated activity, leading to reduced pain signaling. [, ]
  • Neuroprotection: AM1241 shows promise in reducing neurodegeneration after brain injury, such as stroke, likely through its anti-inflammatory effects. [] It can also activate pathways that promote neuronal cell survival and reduce apoptosis. [, , ]
  • Reduction of Myocardial Fibrosis: Research suggests AM1241 can alleviate myocardial fibrosis following myocardial infarction. This effect is attributed to its ability to activate the Nrf2 pathway, which inhibits the TGF-β1/Smad3 pathway, a key player in fibrosis development. [, ]
  • Modulation of Immune Responses: AM1241 can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ, while increasing the levels of anti-inflammatory cytokine IL-10. [, , ] This modulation of the immune response contributes to its protective effects in various disease models.

Q3: What is the role of constitutive activity in AM1241's effects?

A3: Constitutive activity of CB2 receptors influences AM1241's pharmacological profile. In the presence of high constitutive activity, AM1241 might display different effects than in systems with low constitutive activity. This difference could explain variations between its in vitro and in vivo activity. []

Q4: Does AM1241 interact with the cannabinoid receptor type 1 (CB1 receptor)?

A4: AM1241 demonstrates high selectivity for CB2 receptors over CB1 receptors. [, , , ] Studies using CB1 receptor knockout mice and selective CB1 antagonists have confirmed that AM1241's effects are primarily mediated through CB2 receptors and independent of CB1 receptor activation. [, ]

Q5: What is the therapeutic potential of AM1241?

A5: Preclinical studies suggest AM1241 holds therapeutic potential for various conditions, including:

  • Neuropathic Pain: AM1241 effectively reverses sensory hypersensitivity in animal models of neuropathic pain induced by nerve injury or chemotherapy. [, , ]
  • Inflammatory Diseases: AM1241 demonstrates efficacy in models of colitis, liver fibrosis, and myocardial infarction, highlighting its potential for treating inflammatory conditions. [, , , ]
  • Neurodegenerative Diseases: Research suggests potential for AM1241 in conditions like Parkinson's disease and stroke, where it may protect neurons and limit damage. [, , ]

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